![molecular formula C15H22N2O4 B13979442 Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate CAS No. 237064-49-2](/img/structure/B13979442.png)
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate is an organic compound with a complex structure that includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Benzyl Amine: The protected amino group is then reacted with benzyl chloride to form the benzyl amine intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl chloroacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in the compound’s activity by enhancing its lipophilicity and facilitating membrane penetration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[benzyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate: This compound has a similar structure but with an ethyl ester and an additional methyl group.
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the ester and benzyl functionalities but differ in the presence of the N-hydroxycarbamimidoyl group.
Uniqueness
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate is unique due to its combination of a Boc-protected amine and a benzyl group, which provides specific reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Eigenschaften
CAS-Nummer |
237064-49-2 |
|---|---|
Molekularformel |
C15H22N2O4 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)16-17(11-13(18)20-4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,16,19) |
InChI-Schlüssel |
RTQYNSLZWUQRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


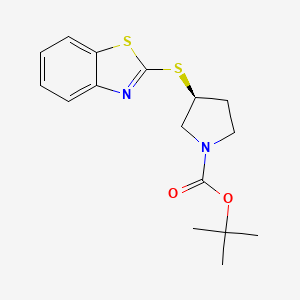


![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
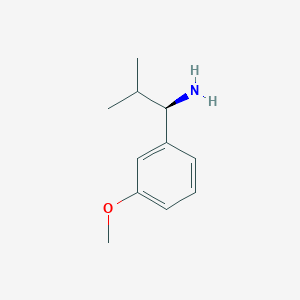
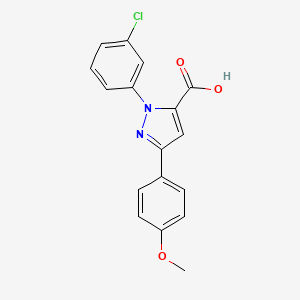

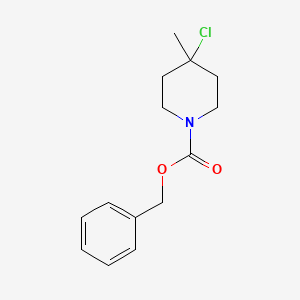

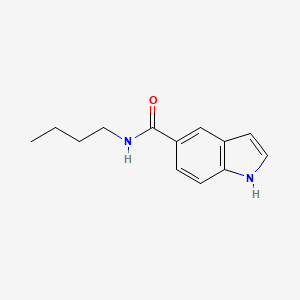

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)

